



# Application Notes and Protocols for TG 100572 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | TG 100572 Hydrochloride |           |
| Cat. No.:            | B1682777                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TG 100572 Hydrochloride** is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of angiogenesis and vascular permeability.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src kinase family.[1][2] Preclinical research has highlighted its therapeutic potential, particularly in the context of ocular neovascular diseases such as age-related macular degeneration (AMD) and proliferative diabetic retinopathy.[1] TG 100572 is also the active metabolite of the prodrug TG 100801, which is designed for topical ocular delivery and is converted to TG 100572 by esterases in ocular tissues.[3][4]

These application notes provide a summary of the preclinical data and detailed protocols for the use of **TG 100572 Hydrochloride** in relevant animal models and in vitro assays.

## Data Presentation In Vitro Kinase Inhibition Profile

TG 100572 demonstrates potent inhibition of several key kinases involved in angiogenesis and vascular leakage. The half-maximal inhibitory concentrations (IC50) are summarized below.



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| VEGFR1        | 2         |
| VEGFR2        | 7         |
| FGFR1         | 2         |
| FGFR2         | 16        |
| PDGFRβ        | 13        |
| Fgr           | 5         |
| Fyn           | 0.5       |
| Hck           | 6         |
| Lck           | 0.1       |
| Lyn           | 0.4       |
| Src           | 1         |
| Yes           | 0.2       |

Data sourced from MedchemExpress.[1][2]

### **In Vitro Cellular Activity**

In cellular assays, TG 100572 has been shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVEC), a critical process in pathological ocular angiogenesis.

| Cell-Based Assay     | Parameter | Value       |
|----------------------|-----------|-------------|
| hRMVEC Proliferation | IC50      | 610 ± 72 nM |

This suggests that TG 100572 has the therapeutic potential to inhibit VEGF function in ocular endothelial cells.[1]

### **Preclinical Pharmacokinetics**



TG 100572, often delivered as the prodrug TG 100801 via topical eye drops, achieves therapeutic concentrations in posterior ocular tissues in multiple preclinical species.

| Species                        | Administration                             | Key Findings                                                                                                                            |
|--------------------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Mice, Rabbits, Dogs, Mini-pigs | Topical eye drops (TG 100801 or TG 100572) | Achieves concentrations exceeding those needed for kinase inhibition in back-of-the- eye tissues.[3]                                    |
| Multiple Species               | Topical (TG 100801)                        | Ocular half-life (T1/2) of TG<br>100572 is greater than 7<br>hours, suggesting once or<br>twice daily dosing.[3]                        |
| Multiple Species               | Topical (TG 100801)                        | Systemic exposure to TG<br>100572 is below the limit of<br>quantitation (1-3 ng/mL),<br>indicating minimal systemic<br>side effects.[3] |
| Murine Model                   | Systemic Delivery                          | Reached a Cmax of 23.4 µM in<br>the choroid and sclera at Tmax<br>= 0.5 hours.[1]                                                       |

TG100801 is converted to TG100572 by ocular esterases.[3]

# Signaling Pathways and Experimental Workflows Mechanism of Action: Inhibition of VEGF Signaling

TG 100572 exerts its anti-angiogenic effects by blocking the VEGF signaling cascade, which is crucial for endothelial cell proliferation, migration, and survival. It also induces apoptosis in actively proliferating endothelial cells.[4][5]





Click to download full resolution via product page

Caption: TG 100572 inhibits VEGF-induced signaling and promotes apoptosis.

# Experimental Workflow: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This workflow outlines the key steps in evaluating the efficacy of TG 100572 in a widely used animal model of neovascular AMD.





Click to download full resolution via product page

Caption: Workflow for evaluating TG 100572 in a mouse CNV model.

### **Experimental Protocols**



# Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) in Mice

Objective: To induce CNV in mice to serve as a model for neovascular AMD for testing the efficacy of TG 100572.

#### Materials:

- C57BL/6J mice (female, 6-8 weeks old)
- Anesthetic cocktail (e.g., ketamine/xylazine)
- Tropicamide (1%) and Phenylephrine (2.5%) eye drops
- Proparacaine hydrochloride (0.5%) ophthalmic solution
- Argon laser photocoagulator (532 nm)
- Slit lamp delivery system with a coverslip
- TG 100572 Hydrochloride formulation or vehicle control

#### Procedure:

- Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Dilate the pupils by instilling one drop of tropicamide and phenylephrine into each eye.
- Laser Induction: Place the anesthetized mouse on a stereotaxic stage. Apply a drop of proparacaine for topical anesthesia.
- Using a coverslip as a contact lens, deliver four laser spots (50 µm spot size, 100 ms duration, 150-200 mW power) around the optic nerve in each eye. A small vaporization bubble indicates successful rupture of Bruch's membrane.
- Drug Administration: Immediately following laser treatment, administer TG 100572
   Hydrochloride or vehicle control. For topical administration, apply a defined volume (e.g., 5



 $\mu$ L) of the formulated eye drop. Dosing frequency (e.g., once or twice daily) should be maintained for the duration of the study (typically 7 to 14 days).

- Post-Procedure Monitoring: Monitor the animals daily for any signs of distress. Optional inlife imaging such as Fundus Fluorescein Angiography (FFA) or Optical Coherence Tomography (OCT) can be performed to assess vascular leakage and lesion size.
- Tissue Collection: At the study endpoint (e.g., day 14), euthanize the mice by cervical dislocation. Enucleate the eyes and fix them in 4% paraformaldehyde for 1 hour.
- Choroidal Flat Mount and Analysis:
  - Dissect the anterior segment and retina.
  - Prepare radial incisions in the remaining RPE-choroid-sclera complex to create a flat mount.
  - Stain the flat mounts with a fluorescent vascular stain (e.g., Isolectin B4).
  - Image the lesions using a fluorescence microscope.
  - Quantify the area of neovascularization using image analysis software (e.g., ImageJ).

# Protocol 2: Western Blot for VEGF-Induced ERK Phosphorylation

Objective: To determine if TG 100572 inhibits VEGF-induced activation of the downstream signaling molecule ERK in endothelial cells.

#### Materials:

- Human retinal microvascular endothelial cells (hRMVEC)
- Endothelial cell growth medium
- Recombinant human VEGF
- TG 100572 Hydrochloride



- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Cell Culture and Treatment: Culture hRMVECs to near confluency. Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with various concentrations of TG 100572 Hydrochloride or vehicle for 1 hour.
- Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20  $\mu$ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour.
  - Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.



 Analysis: Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.

### **Protocol 3: Endothelial Cell Apoptosis Assay**

Objective: To assess the pro-apoptotic effect of TG 100572 on proliferating endothelial cells.

#### Materials:

- hRMVEC
- Endothelial cell growth medium
- TG 100572 Hydrochloride
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment: Seed hRMVECs in 6-well plates and allow them to attach and proliferate.
- Treat the cells with various concentrations of TG 100572 Hydrochloride or vehicle for 24-48
  hours in complete growth medium.
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization.
- Staining:
  - Wash the cells with cold PBS.
  - Resuspend the cell pellet in 1X Binding Buffer.
  - Add Annexin V-FITC and PI to the cell suspension.



- Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
  - Annexin V-negative/PI-negative cells are live.
  - Annexin V-positive/PI-negative cells are in early apoptosis.
  - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by TG 100572.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Dihydroartemisinin Inhibits Laser-Induced Choroidal Neovascularization in a Mouse Model of Neovascular AMD [frontiersin.org]
- 2. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for TG 100572
   Hydrochloride in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1682777#tg-100572-hydrochloride-animal-model-studies]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com